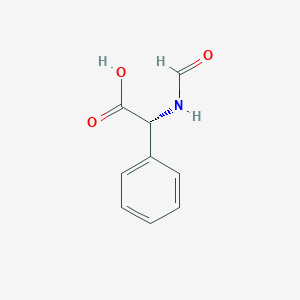

Formyl-D-phenylglycine

Overview

Description

Formyl-D-phenylglycine (FDPG) is an important molecule in biochemistry and physiology. It is a derivative of the amino acid phenylalanine, and is a precursor for the synthesis of other important compounds, such as the neurotransmitter serotonin. FDPG is also used in scientific research applications, such as the study of enzyme structure and function, and the development of new drugs.

Scientific Research Applications

Proteomics Research

Formyl-D-phenylglycine is utilized in proteomics research as a biochemical tool. Its role in the study of protein structures and functions is pivotal due to its involvement in peptide synthesis .

Medicine

In medical research, Formyl-D-phenylglycine has been explored as a delivery tool for improving the absorption of drugs like L-DOPA, which is used in the treatment of Parkinson’s disease. The compound enhances the oral bioavailability of such drugs, making it a significant contributor to pharmacokinetics studies .

Agriculture

The agricultural sector benefits from Formyl-D-phenylglycine through its presence in peptide natural products. These peptides have bioactivities that can be exploited for plant protection and growth enhancement, showcasing the compound’s versatility in agricultural biotechnology .

Material Science

In material science, Formyl-D-phenylglycine derivatives are being investigated for their potential use as photo-initiators in multi-photon lithography. This application is crucial for the development of high-resolution 3D printing technologies .

Environmental Science

Environmental science research utilizes Formyl-D-phenylglycine in the synthesis of nanomaterials for environmental improvement. These applications range from clean energy production to water purification, highlighting the compound’s role in sustainable development .

Biochemistry

Formyl-D-phenylglycine is significant in biochemistry for the synthesis of non-proteinogenic amino acids. These amino acids are essential for the production of bioactive natural compounds, including various antibiotics and cyclic peptides .

Pharmacology

Pharmacological applications of Formyl-D-phenylglycine include its use as a prodrug to facilitate the transport of therapeutic agents across biological membranes. This enhances the efficacy of medications by improving their systemic bioavailability .

Analytical Chemistry

In analytical chemistry, Formyl-D-phenylglycine is a valuable compound for the development of new analytical methods. Its properties are leveraged in techniques such as chromatography and mass spectrometry to analyze complex biological samples .

Mechanism of Action

Target of Action

Formyl-D-phenylglycine is a biotransformation product of formaldehyde and phenylalanine . It has been shown to be an efficient, cross-linked enzyme with optimal catalytic activity . The primary target of Formyl-D-phenylglycine is the Formyl Peptide Receptor 2 (FPR2/ALX) , a human G protein-coupled receptor .

Mode of Action

Formyl-D-phenylglycine interacts with its target, the FPR2/ALX, which is capable of binding specialized pro-resolving mediators (SPMs) and participates in the resolution process . This receptor has been implicated in several inflammatory diseases . The interaction of Formyl-D-phenylglycine with FPR2/ALX can modulate both pro- and anti-inflammatory responses .

Biochemical Pathways

Formyl-D-phenylglycine is involved in the L-phenylalanine pathway . The stereo-inverting D-phenylglycine aminotransferase (D-PhgAT), isolated from Pseudomonas stutzeri ST-201, catalyses the reversible transamination from L-glutamic acid to benzoylformate, yielding α-ketoglutarate and D-phenylglycine (D-Phg) . This pathway allows the synthesis of enantiopure aromatic D-amino acids at a preparative scale .

Pharmacokinetics

It’s known that formyl-d-phenylglycine is a biotransformation product of formaldehyde and phenylalanine , suggesting that it may be metabolized in the body

Result of Action

The molecular and cellular effects of Formyl-D-phenylglycine’s action are largely dependent on its interaction with the FPR2/ALX receptor . By binding to this receptor, Formyl-D-phenylglycine can modulate both pro- and anti-inflammatory responses , potentially influencing a range of cellular processes related to inflammation.

Action Environment

The action of Formyl-D-phenylglycine can be influenced by various environmental factors. For instance, the presence of other ligands in the environment can affect the binding of Formyl-D-phenylglycine to the FPR2/ALX receptor . Additionally, the pH and temperature of the environment could potentially influence the stability and efficacy of Formyl-D-phenylglycine.

properties

IUPAC Name |

(2R)-2-formamido-2-phenylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c11-6-10-8(9(12)13)7-4-2-1-3-5-7/h1-6,8H,(H,10,11)(H,12,13)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZTYHYHSDPMHRA-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)O)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H](C(=O)O)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70426713 | |

| Record name | Formyl-D-phenylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Formyl-D-phenylglycine | |

CAS RN |

10419-71-3 | |

| Record name | Formyl-D-phenylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

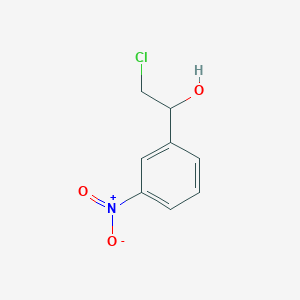

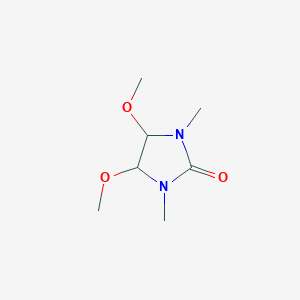

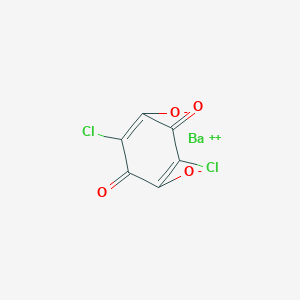

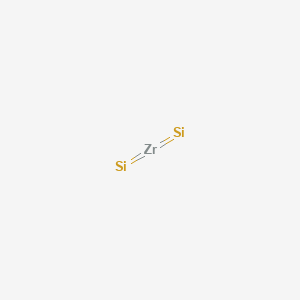

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(Z)-3-aminobut-2-enoyl]oxyethyl (Z)-3-aminobut-2-enoate](/img/structure/B83697.png)